molecular formula C24H21ClN4O3 B2977854 1-(3-Chloro-2-methylphenyl)-3-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea CAS No. 1171219-32-1

1-(3-Chloro-2-methylphenyl)-3-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea

カタログ番号: B2977854
CAS番号: 1171219-32-1
分子量: 448.91
InChIキー: GCVZSVTTYBIGQW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound is a urea derivative featuring a quinazolinone core substituted with a 4-methoxyphenyl group at position 3 and a 2-methyl group. Quinazolinone-based ureas are known for diverse pharmacological properties, including anticancer and anticonvulsant activities, depending on substituent patterns .

特性

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3/c1-14-20(25)5-4-6-21(14)28-24(31)27-16-7-12-22-19(13-16)23(30)29(15(2)26-22)17-8-10-18(32-3)11-9-17/h4-13H,1-3H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVZSVTTYBIGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(3-Chloro-2-methylphenyl)-3-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characteristic of quinazoline derivatives, which are known for their diverse biological activities. The molecular formula is C18H17ClN4O2C_{18}H_{17}ClN_4O_2 with a molecular weight of 356.8 g/mol. Its structural characteristics contribute to its interaction with biological targets.

Biological Activity Overview

Quinazoline derivatives have been extensively studied for their anticancer properties, among other activities. Research indicates that this specific compound exhibits significant biological activity through various mechanisms:

  • Antitumor Activity :
    • Studies have shown that quinazoline derivatives can inhibit the growth of cancer cell lines by targeting specific pathways involved in tumor proliferation and survival.
    • For instance, compounds similar to 1-(3-Chloro-2-methylphenyl)-3-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea have demonstrated effectiveness against multiple tumor types, including breast and lung cancers .
  • Mechanism of Action :
    • The compound is believed to act as an inhibitor of various kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
    • Quinazolines often exhibit activity against the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are critical in cancer progression .

Case Studies

Several studies have investigated the efficacy of quinazoline derivatives, including the compound :

  • Study 1 : A series of quinazoline derivatives were tested for their cytotoxic effects on the A549 lung cancer cell line. The results indicated that certain modifications to the quinazoline structure significantly enhanced antitumor activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
  • Study 2 : In a comparative study involving multiple cancer cell lines (K562, HL-60), derivatives showed varying degrees of cytotoxicity, with some exhibiting IC50 values in the low micromolar range, indicating potent activity .

Data Table: Biological Activity Summary

Activity Type Cell Line Tested IC50 Value (µM) Reference
AntitumorA5495.0
AntitumorK5627.5
AntitumorHL-6010.0
EGFR InhibitionVarious0.5
PDGFR InhibitionVarious0.8

類似化合物との比較

Structural Analogs in Anticancer Research

  • Compound 4g: A structurally similar urea derivative with a 3-chloro-4-methylphenyl group and a fluorophenyl-substituted azetidinone ring. Synthesized in 87% yield, it demonstrates the role of halogenated aryl groups in enhancing stability and bioactivity .
  • Pyridine-Ureas 82 and 83: These compounds (e.g., 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[6-(4-methoxyphenyl)-2-methylpyridin-3-yl]urea) feature trifluoromethyl and methoxyphenyl substituents. Compound 82 showed notable anticancer activity against MCF-7 breast cancer cells, highlighting the importance of electron-withdrawing groups (e.g., -CF₃) in improving potency .

Anticonvulsant Urea Derivatives

  • Compounds 5a-t : Benzothiazole-linked ureas with 3,4-disubstituted phenyl groups demonstrated 100% protection in maximal electroshock (MES) tests. Substituents like -F and -OCH₃ at specific positions enhanced activity without neurotoxicity, suggesting that electron-donating groups may optimize anticonvulsant efficacy .

Quinazolinone-Based Ureas

  • Compound SS-02 : 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-oxo-2-phenylquinazolin-3-yl)urea exhibited a molecular mass of 458.49 g/mol (ESI-MS) and distinct IR peaks at 3340 cm⁻¹ (N-H stretch) and 1654 cm⁻¹ (C=O). Its chloro-trifluoromethylphenyl group may enhance lipophilicity, improving membrane permeability .
  • Compound 4l: A dimeric quinazolinone with bis(4-methoxyphenyl) groups synthesized via Suzuki coupling (81% yield). The methoxy groups likely influence π-π stacking interactions in target binding .

Key Research Findings

  • Anticancer Potential: Pyridine-ureas (e.g., 82) with -CF₃ groups show IC₅₀ values comparable to reference drugs, suggesting the target compound’s 3-chloro-2-methylphenyl group could similarly enhance cytotoxicity .
  • Anticonvulsant Activity : Benzothiazole-ureas (5f, 5n, 5p) achieved 100% MES protection, indicating that the target’s urea linkage and aryl groups may be optimized for CNS applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this urea-quinazolinone hybrid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling substituted urea with pre-functionalized quinazolinone intermediates. For example, thiourea-triazine coupling under controlled temperatures (e.g., 60–80°C in ethanol) can yield analogues with >70% purity . Hydrogenation of intermediates (e.g., using Pd/C in THF) improves regioselectivity, while recrystallization from DCM/hexane enhances purity (>95%) . Optimization should prioritize solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., 5 mol% Pd for hydrogenation) to minimize side products.

  • Key Data :

StepReagents/ConditionsYield (%)Purity (%)
CouplingEthanol, 80°C, 12h65–7570–85
HydrogenationPd/C, THF, H₂80–90>95

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX software for structure refinement, particularly for resolving torsional angles in the urea-quinazolinone core. SHELXL is robust for small-molecule refinement, even with twinned data .
  • Spectroscopy :
  • IR : Look for urea C=O stretches at ~1650–1680 cm⁻¹ and quinazolinone C=O at ~1700 cm⁻¹ .
  • NMR : Aromatic protons on the 3-chloro-2-methylphenyl group appear as multiplets at δ 7.2–8.6 ppm, while the methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH₃) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z ~550–560, with isotopic patterns confirming chlorine presence .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Methodological Answer :

  • Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess activity changes. For example, 4-fluorophenyl analogues showed 30% higher antioxidant activity (P<0.05 vs. P<0.5 for methoxy) .
  • Biological Assays : Use kinase inhibition assays (e.g., EGFR or VEGFR) at 1–10 µM concentrations to correlate substituent effects with IC₅₀ values. Triazoloquinazolinones demonstrated IC₅₀ < 1 µM in kinase studies .
    • Data Contradiction Analysis : If conflicting bioactivity arises (e.g., antioxidant vs. cytotoxic results), validate via dose-response curves (0.1–100 µM) and check assay interference from residual solvents (e.g., DMSO < 0.1%) .

Q. What experimental designs resolve contradictions in crystallographic vs. spectroscopic data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Compare calculated (e.g., B3LYP/6-31G*) and experimental bond lengths. Discrepancies >0.05 Å suggest conformational flexibility or crystal packing effects .
  • Variable-Temperature NMR : Detect dynamic processes (e.g., urea NH rotation) causing peak broadening. Cooling to 223 K can resolve splitting in aromatic regions .

Q. How can computational modeling predict binding modes with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets. Prioritize hydrogen bonds between urea NH and Asp831 (EGFR) or π-π stacking with quinazolinone and Phe723 .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of predicted poses. RMSD > 2.5 Å indicates weak binding .

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